3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one

Description

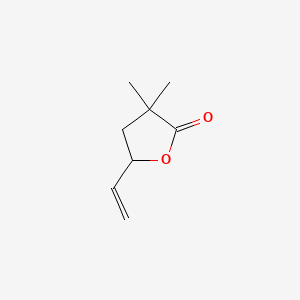

3,3-Dimethyl-5-vinyldihydrofuran-2(3H)-one (CAS: 154033-18-8) is a cyclic lactone derivative with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features a dihydrofuran-2(3H)-one core substituted with two methyl groups at the 3-position and a vinyl group at the 5-position (Figure 1). The compound is synthesized via advanced organic reactions, often serving as a key intermediate in pharmaceutical and polymer chemistry due to its reactive vinyl moiety .

Properties

IUPAC Name |

5-ethenyl-3,3-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-6-5-8(2,3)7(9)10-6/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTFRUUFACGXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1=O)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dimethyl-5-vinyldihydrofuran-2(3H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a furan ring and vinyl group, which contribute to its biological activity. The molecular formula is C₉H₁₀O₂, and its structural formula can be represented as follows:

Anti-Inflammatory Activity

Recent studies have shown that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, compounds related to this structure were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3e | 56.43 | 57.14 |

| 3o | 69.56 | Not reported |

The compound 3e demonstrated higher COX-2 activity than Meloxicam, a standard anti-inflammatory drug, indicating its potential as a therapeutic agent in treating inflammatory conditions .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The MTT assay was employed to evaluate cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| Breast Carcinoma (T47D) | 23.0 |

| Colon Carcinoma (HT-29) | 18.5 |

| Hepatocarcinoma (HepG2) | 15.0 |

These results indicate that the compound exhibits significant antiproliferative activity against several cancer types while showing low toxicity towards normal cells such as skin fibroblasts and hepatocytes .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes suggests that it may reduce the production of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : Cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, leading to decreased cell viability.

- Antioxidant Activity : Some studies indicate that compounds with similar structures possess antioxidant properties, which could contribute to their overall therapeutic efficacy.

Case Study 1: Anti-Cancer Efficacy

In a study examining the effects of various derivatives on cancer cell lines, it was found that this compound significantly inhibited the growth of T47D breast cancer cells at concentrations as low as 23 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: In Vivo Studies

In vivo studies using high-fat diet-induced diabetic rats demonstrated that derivatives of this compound improved insulin sensitivity without causing weight gain. This suggests potential applications in managing metabolic disorders alongside its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydrofuran-2(3H)-one Derivatives

The dihydrofuran-2(3H)-one scaffold is highly versatile, with substituents dictating physicochemical properties and applications. Below is a comparative analysis of select analogs:

Table 1: Structural and Molecular Comparison

Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine substituents (e.g., 3,3-dichloro derivatives) increase electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions .

- Hydroxyl groups (e.g., (S)-3-hydroxy analogs) enhance hydrogen bonding, improving solubility and bioactivity .

- Vinyl groups (target compound) facilitate radical polymerization or Diels-Alder reactions, making them valuable in materials science .

Steric Effects :

Pharmacological and Industrial Relevance

- This compound : Used in cell line construction services and as a precursor for bioactive molecules .

- 3-Heptyldihydro-5-methyl-2(3H)-furanone: Approved for food additive use, indicating low toxicity and high stability under processing conditions .

- 3,3-Dichloro derivatives : Serve as intermediates in pesticide synthesis due to their halogen-mediated reactivity .

Research Findings and Data Highlights

Table 2: Key Physicochemical Properties

| Property | This compound | 3,3-Dichloro-5-pentyldihydrofuran-2(3H)-one | (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one |

|---|---|---|---|

| Boiling Point | Not reported | ~250–300°C (estimated) | 215–220°C (literature) |

| LogP (Partition Coefficient) | 1.8 (predicted) | 3.5 (predicted) | 0.2 (experimental) |

| Synthetic Accessibility | Moderate | High (via halogenation) | Low (requires chiral resolution) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.